

# (S)-3-amino-3-phenylpropionic acid molecular weight

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## Compound of Interest

Compound Name: (S)-3-amino-3-phenylpropionic acid

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An In-Depth Technical Guide to **(S)-3-Amino-3-phenylpropionic Acid**: Properties, Synthesis, and Advanced Analytical Characterization

## Abstract

**(S)-3-Amino-3-phenylpropionic acid**, a non-proteinogenic  $\beta$ -amino acid, has emerged as a pivotal chiral building block in modern pharmaceutical development and neurochemical research. Its unique structural properties, particularly its defined stereochemistry, make it an invaluable precursor for the synthesis of complex bioactive molecules, including neuroprotective agents and peptide-based therapeutics with enhanced stability.<sup>[1][2]</sup> This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delineates the core physicochemical properties of the molecule, provides an in-depth look into strategic synthetic and resolution methodologies, and details robust analytical workflows essential for ensuring its purity and enantiomeric integrity. The causality behind experimental choices is emphasized, offering field-proven insights grounded in authoritative scientific literature.

## Part 1: Core Physicochemical Properties and Strategic Handling

The utility of any chiral intermediate begins with a thorough understanding of its fundamental properties. For **(S)-3-amino-3-phenylpropionic acid**, these characteristics dictate its reactivity,

stability, and suitability for specific synthetic applications.

## Key Compound Specifications

A summary of the essential physicochemical data is presented below. This data provides the foundational knowledge required for its effective use in a laboratory setting.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	165.19 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
IUPAC Name	(3S)-3-amino-3-phenylpropanoic acid	<a href="#">[3]</a>
Common Synonyms	(S)-β-Phenylalanine, L-β-Phe-OH	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	40856-44-8	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Purity (Typical)	≥98% to ≥99% (determined by HPLC)	<a href="#">[1]</a> <a href="#">[4]</a>
Solubility	Moderately soluble in water; Soluble in polar organic solvents (e.g., methanol, DMSO); Poorly soluble in non-polar solvents (e.g., hexane).	<a href="#">[5]</a>
Specific Rotation	[α] <sub>D</sub> <sup>20</sup> typically -30° to -35° (c=1 in H <sub>2</sub> O) - Note: Value is solvent and concentration dependent.	<a href="#">[5]</a>

## The Criticality of Stereochemistry

As an enantiopure compound, the (S)-configuration at the  $\beta$ -carbon is its most critical attribute.<sup>[5]</sup> In drug development, the three-dimensional arrangement of a molecule dictates its interaction with chiral biological targets like enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, the use of enantiomerically pure **(S)-3-amino-3-phenylpropionic acid** is not merely a matter of quality but a fundamental requirement for developing safe, selective, and effective pharmaceuticals.<sup>[7]</sup>

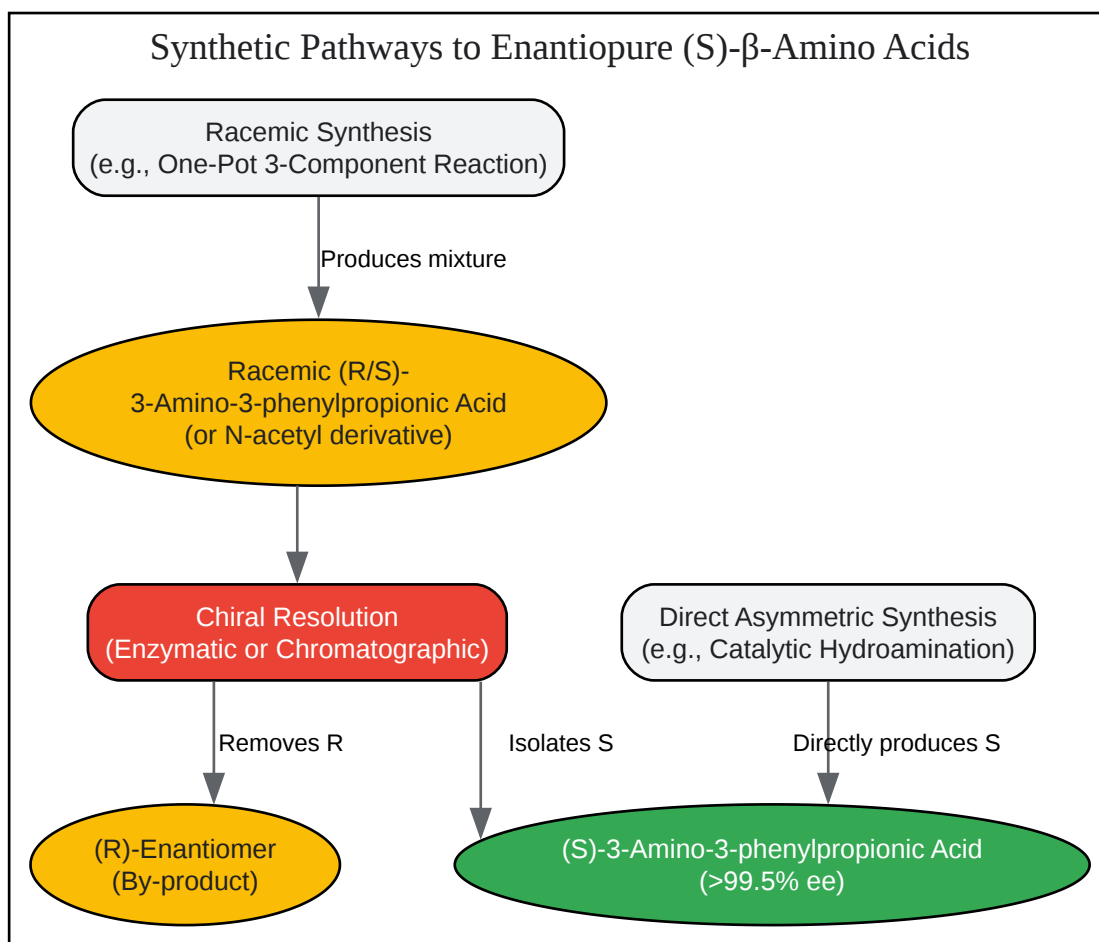
## Expert Guidance on Handling and Storage

To maintain the integrity of this valuable reagent, adherence to proper storage protocols is paramount. The compound is reported to be hygroscopic and potentially air-sensitive.<sup>[5]</sup>

- **Causality:** Exposure to atmospheric moisture can lead to hydration, altering the effective molecular weight and potentially catalyzing degradation pathways. Oxygen can promote oxidative side reactions.
- **Protocol:** The compound should be stored at controlled temperatures, often between 0-8 °C, in a tightly sealed container.<sup>[1]</sup> For long-term storage, flushing the container with an inert gas such as argon or nitrogen is a field-proven best practice to displace moisture and oxygen, thereby preserving its chemical and enantiomeric purity.

## Part 2: Strategic Synthesis & Enantiomeric Resolution

The synthesis of enantiopure  $\beta$ -amino acids is a significant area of organic chemistry.<sup>[8][9]</sup> The two primary strategies to obtain **(S)-3-amino-3-phenylpropionic acid** are direct asymmetric synthesis or the resolution of a racemic mixture. While direct synthesis offers elegance, enzymatic resolution of a racemic precursor is a robust, scalable, and highly effective industrial method.<sup>[10]</sup>



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Caption: High-level strategies for obtaining the target S-enantiomer.

## Protocol: Enzymatic Resolution of (R,S)-N-acetyl-3-amino-3-phenylpropionic acid

This protocol is based on the highly successful and enantiomer-specific amidohydrolyzing activity of certain microorganisms, which can selectively hydrolyze one N-acetyl enantiomer while leaving the other untouched.<sup>[10][11]</sup> This differential reactivity is the cornerstone of the resolution.

**Principle:** A microorganism expressing an (R)-enantiomer-specific amidohydrolase is cultured with racemic (R,S)-N-acetyl- $\beta$ -phenylalanine. The enzyme selectively cleaves the acetyl group from the (R)-enantiomer, producing (R)- $\beta$ -phenylalanine and leaving the desired (S)-N-acetyl- $\beta$ -

phenylalanine unreacted. The resulting mixture can then be easily separated based on differing chemical properties (e.g., acidity, solubility), followed by deprotection of the (S)-N-acetyl form to yield the final product.

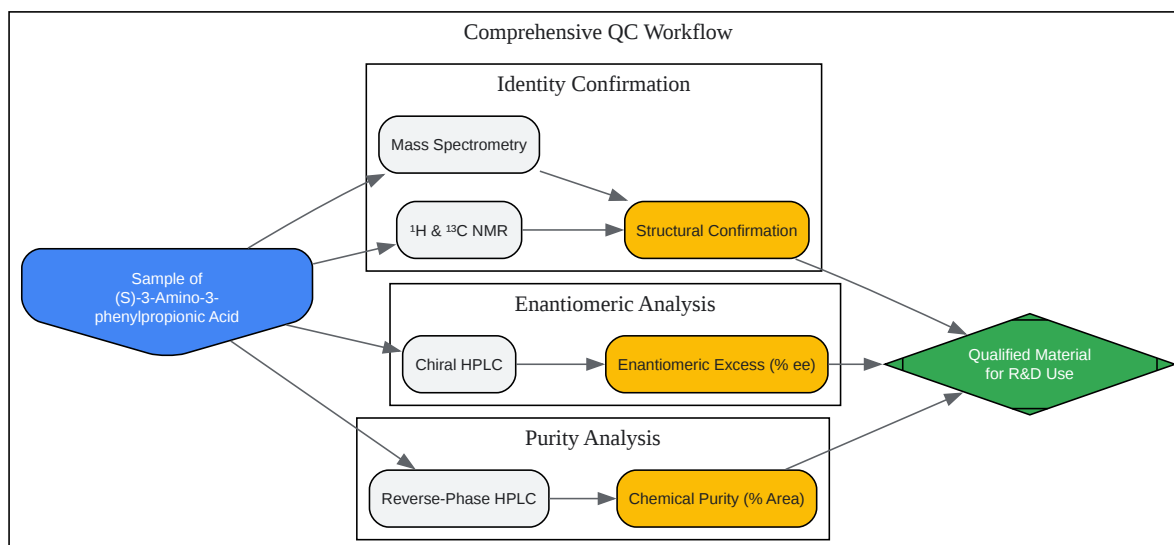
#### Step-by-Step Methodology:

- **Substrate Preparation:** Synthesize racemic (R,S)-N-acetyl-3-amino-3-phenylpropionic acid from racemic 3-amino-3-phenylpropionic acid using acetic anhydride in an aqueous alkaline solution.[\[10\]](#)
- **Microorganism Culturing:** Culture a selected microorganism, such as *Variovorax* sp., which is known to possess (R)-enantiomer-specific amidohydrolyzing activity, in a suitable growth medium until a sufficient cell density is achieved.[\[11\]](#)
- **Enzymatic Reaction:**
  - Prepare a reaction buffer (e.g., phosphate buffer, pH 8.0).
  - Suspend the cultured cells or a cell-free extract in the buffer.
  - Add the racemic (R,S)-N-acetyl- $\beta$ -phenylalanine substrate to the mixture. A typical concentration might be 5 g/L.[\[10\]](#)
  - Incubate the reaction at an optimal temperature (e.g., 30-60°C) with shaking for a predetermined time (e.g., 24-48 hours), monitoring the reaction progress via HPLC.[\[10\]](#)  
[\[11\]](#)
- **Product Separation:**
  - Terminate the reaction and remove the cells by centrifugation.
  - The supernatant will contain (R)- $\beta$ -phenylalanine and unreacted (S)-N-acetyl- $\beta$ -phenylalanine.
  - Adjust the pH of the supernatant to an acidic value (e.g., pH 2 with HCl). This will protonate the carboxylic acid of the N-acetylated form, reducing its aqueous solubility and causing it to precipitate.

- Isolate the precipitated (S)-N-acetyl- $\beta$ -phenylalanine by filtration. The (R)- $\beta$ -phenylalanine will remain in the aqueous solution.
- Deprotection:
  - Hydrolyze the isolated (S)-N-acetyl- $\beta$ -phenylalanine using acidic conditions (e.g., refluxing with HCl) to remove the acetyl group.
  - Neutralize the solution and crystallize the final product, **(S)-3-amino-3-phenylpropionic acid**.
- Final Analysis: Confirm the chemical purity and enantiomeric excess (>99.5% ee is achievable with this method) of the final product using the analytical workflows described in the next section.[\[11\]](#)

## Part 3: Self-Validating Analytical Workflows

For a chiral intermediate, a self-validating analytical system is not just a recommendation; it is a necessity. This involves orthogonal methods that independently verify identity, chemical purity, and enantiomeric purity.



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Caption: A multi-pronged analytical workflow for quality control.

## Protocol: Purity Assessment via Reverse-Phase HPLC

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This method is ideal for quantifying the target compound relative to any synthesis-related impurities, which will likely have different polarities.

- Column: C18, 5  $\mu$ m, 4.6 x 250 mm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 215 nm.
- Sample Preparation: Dissolve a precisely weighed sample in a water/methanol (50:50) diluent to a concentration of ~1 mg/mL.
- Analysis: Inject 10 µL. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

## Protocol: Enantiomeric Purity via Chiral HPLC

Principle: Chiral HPLC is the gold standard for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times. The choice of CSP is critical for achieving separation.<sup>[12]</sup>

- Column: Crown ether-based CSP, such as CHIRALPAK CR-I(+), or a macrocyclic glycopeptide-based CSP like Chirobiotic T.<sup>[12][13]</sup> A CHIRALPAK WH column has also been shown to be effective for resolving the N-acetylated precursors.<sup>[10]</sup>
- Mobile Phase: An acidic aqueous solution with an organic modifier. For a crown ether column, a common mobile phase is 1 mM CuSO<sub>4</sub> in 5% (v/v) methanol.<sup>[10]</sup> For a Chirobiotic column, a mobile phase of 0.1% triethylammonium acetate (pH 4.1) in methanol/water is often effective.<sup>[13]</sup>
- Flow Rate: 1.0-1.5 mL/min.<sup>[10]</sup>
- Column Temperature: 50 °C (can be optimized).<sup>[10]</sup>
- Detection: UV at 215 nm.
- Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in the mobile phase.
- Analysis: Inject 10 µL. The enantiomeric excess (% ee) is calculated using the areas of the (S) and (R) peaks: % ee =  $\left[ \frac{\text{Area}_S - \text{Area}_R}{\text{Area}_S + \text{Area}_R} \right] \times 100$ .



## Protocol: Structural Confirmation via NMR and MS

Principle: While HPLC confirms purity, it does not definitively prove structure. NMR and MS provide unambiguous structural confirmation.

- $^1\text{H}$  NMR: Provides information on the number and connectivity of protons in the molecule. The spectrum for 3-amino-3-phenylpropionic acid will characteristically show signals for the aromatic protons of the phenyl group, as well as the aliphatic protons on the propionic acid backbone.[\[14\]](#)[\[15\]](#)
- $^{13}\text{C}$  NMR: Shows the number of unique carbon environments, confirming the carbon skeleton of the molecule.[\[16\]](#)
- Mass Spectrometry (MS): Determines the molecular weight of the compound with high precision. Electrospray ionization (ESI) is a common technique that will show the protonated molecular ion  $[\text{M}+\text{H}]^+$ , confirming the molecular formula of  $\text{C}_9\text{H}_{11}\text{NO}_2$ .[\[14\]](#)

## Conclusion

**(S)-3-Amino-3-phenylpropionic acid** is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery and development. Its value is intrinsically linked to its high chemical and enantiomeric purity. By understanding its core properties, employing robust and scalable resolution strategies like enzymatic hydrolysis, and implementing a rigorous, multi-faceted analytical QC workflow, researchers can confidently utilize this building block to construct the next generation of targeted therapeutics. This guide provides the technical foundation and practical protocols necessary to achieve that goal with scientific integrity and trustworthiness.

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